2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with 3-amino-2H-chromene-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or imino groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
2-(phenylimino)-2H-chromene-3-carboxamide: This compound has a similar structure but with a phenyl group instead of a hydroxyphenyl group.
2-imino-2H-chromene-3-carboxamide: This compound lacks the hydroxyphenyl group and may have different reactivity and biological activities.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURTQKCSXJLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)O)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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